1-Benzyl-3-(5-methylisoxazol-3-yl)urea
CAS No.: 791817-34-0
Cat. No.: VC5693480
Molecular Formula: C12H13N3O2
Molecular Weight: 231.255
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 791817-34-0 |
---|---|
Molecular Formula | C12H13N3O2 |
Molecular Weight | 231.255 |
IUPAC Name | 1-benzyl-3-(5-methyl-1,2-oxazol-3-yl)urea |
Standard InChI | InChI=1S/C12H13N3O2/c1-9-7-11(15-17-9)14-12(16)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15,16) |
Standard InChI Key | STLGRULJZQMFQB-UHFFFAOYSA-N |
SMILES | CC1=CC(=NO1)NC(=O)NCC2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
1-Benzyl-3-(5-methylisoxazol-3-yl)urea (systematic IUPAC name: 1-benzyl-3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]urea) features a urea backbone substituted at the N1 position with a benzyl group and at the N3 position with a 5-methylisoxazol-3-yl group. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, introduces electronic and steric effects that influence reactivity and intermolecular interactions . The benzyl group contributes hydrophobic character, potentially enhancing membrane permeability in biological systems .
Key structural attributes:
-
Molecular formula:
-
Molecular weight: 243.26 g/mol
-
Hybridization states: The isoxazole ring adopts -hybridized atoms, while the urea carbonyl groups exhibit resonance stabilization.
Synthetic Pathways and Optimization
General Urea Synthesis Strategies
Ureas are typically synthesized via:
-
Reaction of amines with isocyanates:
This method, widely used for asymmetrical ureas, requires careful control of stoichiometry to avoid polyurea formation .
-
Substitution reactions: Chloroformamides react with amines under basic conditions:
Synthesis of 1-Benzyl-3-(5-methylisoxazol-3-yl)urea
While no explicit procedure for this compound is documented, a plausible route involves:
-
Preparation of 5-methylisoxazol-3-amine:
-
Benzyl isocyanate synthesis:
-
Phosgenation of benzylamine:
-
Requires strict temperature control (<0°C) to prevent side reactions.
-
-
Coupling reaction:
-
React 5-methylisoxazol-3-amine with benzyl isocyanate in anhydrous dichloromethane:
-
Catalyzed by triethylamine (1.2 eq.) at 0°C → room temperature (reaction time: 12–16 hrs).
-
Purification via silica gel chromatography (hexane/ethyl acetate 3:1) yields white crystalline solid (mp: 142–144°C, estimated) .
-
Physicochemical Properties
Table 1: Predicted physicochemical properties of 1-benzyl-3-(5-methylisoxazol-3-yl)urea
Biological Activity and Applications
Kinase Inhibition
The urea moiety serves as a hydrogen bond donor/acceptor in kinase binding pockets:
-
Analogous ureas inhibit EGFR kinase with K<sub>i</sub> = 0.4 nM .
-
Molecular docking suggests the 5-methylisoxazole group may interact with ATP-binding sites via π-π stacking.
Parameter | Guideline |
---|---|
Storage | 2–8°C under argon; desiccated |
PPE | Nitrile gloves, lab coat, eye protection |
Disposal | Incineration (high-temperature) |
Toxicity (predicted) | LD<sub>50</sub> (oral, rat): 320 mg/kg |
Future Research Directions
-
Structure-activity relationship (SAR) studies: Modifying the benzyl substituent or isoxazole methyl group.
-
Cocrystallization experiments: To elucidate binding modes with biological targets.
-
Scale-up synthesis: Optimizing yields via flow chemistry or microwave-assisted reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume